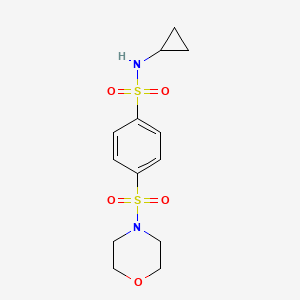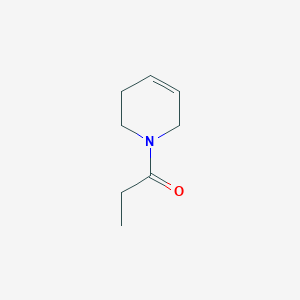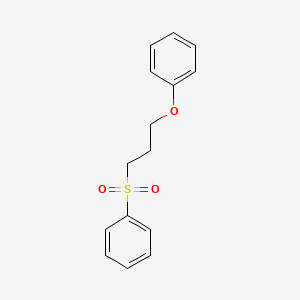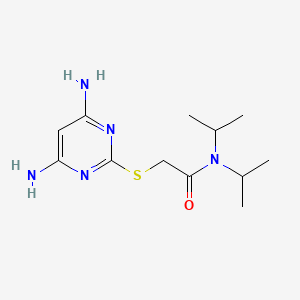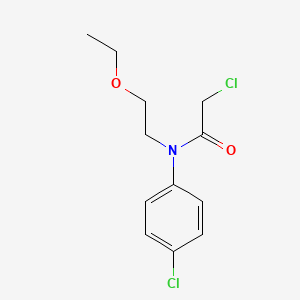
2-chloro-N-(4-chlorophenyl)-N-(2-ethoxyethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-(4-chlorophenyl)-N-(2-ethoxyethyl)acetamide, commonly known as Cloethocarb, is a chemical compound that belongs to the family of carbamates. It is a white crystalline powder that is soluble in organic solvents and is used in various scientific research applications.
Wirkmechanismus
Cloethocarb inhibits acetylcholinesterase by binding to the active site of the enzyme. The binding of Cloethocarb to the active site of acetylcholinesterase results in the formation of a stable complex that prevents the breakdown of acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, which enhances cholinergic neurotransmission.
Biochemical and Physiological Effects
Cloethocarb has various biochemical and physiological effects. It enhances cholinergic neurotransmission, leading to increased cognitive function, memory, and learning. It also has anticonvulsant properties, making it useful in the treatment of seizures. Additionally, Cloethocarb has been shown to have analgesic and anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
Cloethocarb has several advantages for lab experiments. It is a potent inhibitor of acetylcholinesterase, making it useful in studying cholinergic neurotransmission. It also has anticonvulsant, analgesic, and anti-inflammatory properties, making it useful in studying these areas. However, Cloethocarb has several limitations. It is toxic and can cause harm if not handled properly. It is also not very selective and can inhibit other enzymes besides acetylcholinesterase.
Zukünftige Richtungen
There are several future directions for research on Cloethocarb. One area of research is to develop more selective inhibitors of acetylcholinesterase that do not inhibit other enzymes. Another area of research is to study the effects of Cloethocarb on other neurotransmitters besides acetylcholine. Additionally, research can be conducted to study the effects of Cloethocarb on various diseases, such as Alzheimer's disease and epilepsy.
Conclusion
Cloethocarb is a potent inhibitor of acetylcholinesterase that has several biochemical and physiological effects. It has anticonvulsant, analgesic, and anti-inflammatory properties, making it useful in studying these areas. However, it has several limitations, such as toxicity and lack of selectivity. Future research can be conducted to develop more selective inhibitors of acetylcholinesterase and to study the effects of Cloethocarb on other neurotransmitters and diseases.
Synthesemethoden
Cloethocarb can be synthesized by reacting 2-chloroacetamide with 4-chloroaniline in the presence of sodium ethoxide and ethoxyethanol. The reaction yields Cloethocarb as a white crystalline powder with a purity of more than 98%.
Wissenschaftliche Forschungsanwendungen
Cloethocarb is widely used in scientific research for its pharmacological properties. It acts as a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. The inhibition of acetylcholinesterase by Cloethocarb results in an increase in the concentration of acetylcholine in the synaptic cleft, leading to enhanced cholinergic neurotransmission.
Eigenschaften
IUPAC Name |
2-chloro-N-(4-chlorophenyl)-N-(2-ethoxyethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO2/c1-2-17-8-7-15(12(16)9-13)11-5-3-10(14)4-6-11/h3-6H,2,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAGFPJYINVMXMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN(C1=CC=C(C=C1)Cl)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2,6-dimethylphenyl)-2-imidazo[1,2-a]pyridin-2-ylacetamide](/img/structure/B7638492.png)

![3-[(5-Fluoro-2-methoxyphenyl)methyl]thieno[2,3-d]pyrimidin-4-one](/img/structure/B7638506.png)

